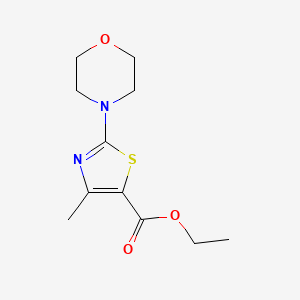
Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate
Cat. No. B2513901
Key on ui cas rn:
58350-48-4
M. Wt: 256.32
InChI Key: PEMSACPPFJSKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08796271B2
Procedure details


In a 100 mL round bottomed flask, to a solution of butanoic acid, 2-chloro-3-oxo-, ethyl ester (11.2 g, 68.4 mmol) in isopropyl alcohol (250 mL, 3300 mmol) was added morpholine-4-carbothioicacidamide (10.0 g, 68.4 mmol). The mixture was stirred at reflux for 1 hour, and then stirred at room temperature for 3 days. Volatiles were removed in vacuo, and the resulting residue was dissolved in ethyl acetate and diluted with saturated, aqueous sodium bicarbonate. The mixture was transferred to a separatory funnel, the layers were separated, and the organic layer dried with Na2SO4, filtered and concentrated in vacuo. The crude product was dissolved in DCM, adsorbed onto silica gel, and purified via column chromatography (120 g Isco column, gradient elution, 0-100% EtOAc/hexanes) to afford ethyl 4-methyl-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate (14.51 g, yield for 2 steps, 82%). LC/MS: (FA) ES+ 257, 259; 1H NMR (400 MHz, CDCl3) δ 4.26 (dd, J=7.1, 7.1, 2H), 3.87-3.67 (m, 4H), 3.59-3.42 (m, 4H), 2.55 (s, 3H), 1.33 (dd, J=7.1, 7.1, 3H).

[Compound]
Name
ethyl ester
Quantity
11.2 g
Type
reactant
Reaction Step One



Yield
82%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[CH2:2][CH2:3][CH3:4].[CH:7](O)(C)[CH3:8].[N:11]1([C:17](=[S:19])[NH2:18])[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1>>[CH3:4][C:3]1[N:18]=[C:17]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[S:19][C:2]=1[C:1]([O:6][CH2:7][CH3:8])=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)(=O)O
|
[Compound]
|
Name
|
ethyl ester
|
|
Quantity
|
11.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCOCC1)C(N)=S
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 1 hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for 3 days
|
|
Duration
|
3 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Volatiles were removed in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the resulting residue was dissolved in ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with saturated, aqueous sodium bicarbonate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was transferred to a separatory funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer dried with Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude product was dissolved in DCM
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified via column chromatography (120 g Isco column, gradient elution, 0-100% EtOAc/hexanes)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1N=C(SC1C(=O)OCC)N1CCOCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.51 g | |
| YIELD: PERCENTYIELD | 82% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
